9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one
Overview
Description
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a bicyclic ketone with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure plays a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[5.2.1]undecan-11-one
- 9-Benzyl-9-azabicyclo[4.3.1]undecan-11-one
Uniqueness
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is unique due to its specific bicyclic structure and the presence of a benzyl group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis, mechanisms of action, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 241.35 g/mol. The compound features a bicyclic structure characterized by a ketone functional group, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 241.35 g/mol |
Structure Type | Bicyclic |
Functional Group | Ketone |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interaction with specific enzymes or cellular pathways.
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The ketone group plays a crucial role in forming hydrogen bonds, which can influence the function of these biological molecules.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors, altering their activity and leading to downstream effects on cell signaling.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Framework : Achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Benzyl Group : This is done via nucleophilic substitution reactions.
- Final Ketone Formation : The ketone functionality is introduced through oxidation reactions.
Case Study 1: Antimicrobial Activity
In a study conducted to evaluate the antimicrobial properties of various azabicyclic compounds, this compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity at low concentrations.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Contains a ketone; bicyclic structure | Antimicrobial and anticancer |
9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine | Similar structure but contains an amine group | Potentially less effective than the ketone |
9-Benzyl-9-azabicyclo[4.3.1]nonane | Lacks the ketone functionality | Limited biological activity |
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[5.3.1]undecan-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17-15-9-5-2-6-10-16(17)13-18(12-15)11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKHVQISVLHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC(C2=O)CC1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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